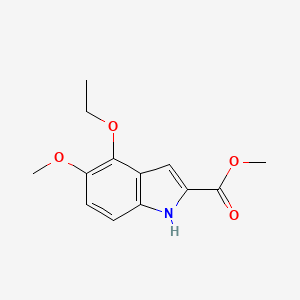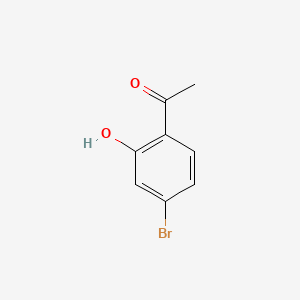
1-(4-Bromo-2-hydroxyphenyl)ethanone
概要
説明
The compound 1-(4-Bromo-2-hydroxyphenyl)ethanone is a brominated aromatic ketone with potential applications in various fields, including organic synthesis and material science. The presence of the bromo and hydroxy groups on the phenyl ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related brominated aromatic ketones has been reported in the literature. For instance, a key intermediate of Synephrine, 2-bromo-1-(4-hydroxyphenyl)ethanone, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent, achieving a yield of 64.7% with a purity of 90.2% . Another related compound, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . These methods demonstrate the feasibility of synthesizing brominated aromatic ketones through bromination reactions.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using various computational and experimental techniques. For example, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of a pyrazole derivative of a brominated ethanone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters of another related compound were also in agreement with XRD data, and the stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of brominated aromatic ketones can be influenced by the presence of electron-withdrawing groups such as the carbonyl group. The more electronegativity in the carbonyl group makes it the most reactive part of the molecule . The molecular docking studies suggest that the bromine atom and the ethanone moiety play crucial roles in binding, indicating potential inhibitory activity against target proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be tailored by introducing different substituents on the phenyl ring. For instance, the synthesis of various polyethers based on 1-(4-hydroxyphenyl)ethanone derivatives with different substituents (H, F, CH3, Br, Cl, CF3) has been described, and their phase transition temperatures and thermodynamic parameters were studied . The introduction of bromine as a substituent is expected to influence the properties of the resulting compounds due to its size and electron-withdrawing nature.
科学的研究の応用
Synthesis and Improvement
- 1-(4-Bromo-2-hydroxyphenyl)ethanone, as a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2. This process achieved a yield of 64.7% with a purity of 90.2% (Li Yu-feng, 2013).
Selective α-Monobromination
- The compound was used in a study investigating selective α-monobromination of various alkylaryl ketones, demonstrating its versatility in chemical reactions (W. Ying, 2011).
Pyrolysis Products Identification
- A study focused on the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a related compound, revealed various products formed under specific conditions. This provides insights into the stability and degradation pathways of similar bromo-containing compounds (Kelly B Texter et al., 2018).
Bromination and Other Reactions
- Research on the regioselective bromination and other reactions of 1-[3-(2-Alkylbenzofuranyl)]-2-(3,5-dibromo-4-hydroxyphenyl)ethanones demonstrated the potential of bromo-hydroxyphenyl ethanones in synthesizing complex chemical structures (H. Kwiecień & E. Baumann, 1998).
Fluorescent Probe Development
- A BODIPY-based fluorescent on-off probe was developed using 1-(2-Hydroxyphenyl)ethanone, showing the potential of such compounds in creating sensitive and selective probes for biological systems (T. Fang et al., 2019).
Synthesis Optimization
- Another study optimized the synthesis of a related compound, (2-Hydroxy-4-(3-methyl-2-butenyloxy)phenyl) ethanone, which could guide the synthesis optimization of 1-(4-Bromo-2-hydroxyphenyl)ethanone (Zhou Jin-xia, 2010).
Crystal Structure Analysis
- The crystal structure and DFT calculations of a related compound, 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, provided valuable insights into the structural properties of brominated compounds (Ameni Brahmia et al., 2021).
Asymmetric Reduction in Organic Synthesis
- 1-(4-Bromophenyl)ethanone was used as a model substance in the study of asymmetric reduction of ketones, highlighting its application in developing stereochemically complex molecules (T. H. K. Thvedt et al., 2011).
Biological Evaluation
- The compound's derivatives were evaluated biologically, indicating the potential for developing compounds with antimicrobial activities (V.M. Sherekar et al., 2022).
Safety And Hazards
特性
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCMMXGKEGWUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444029 | |
| Record name | 1-(4-bromo-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-hydroxyphenyl)ethanone | |
CAS RN |
30186-18-6 | |
| Record name | 1-(4-bromo-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-2-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

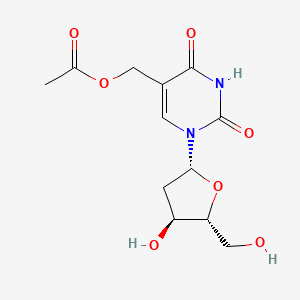

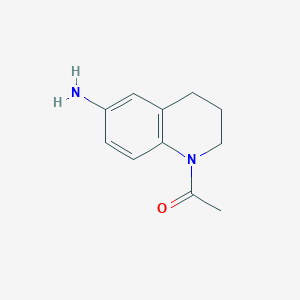
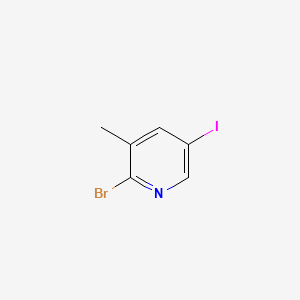



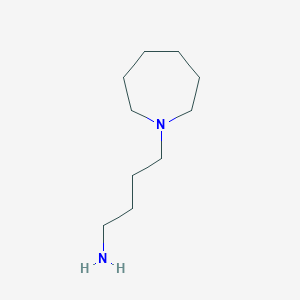
![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)



![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)
